molecular formula C17H20N2O2 B13821857 Diazene, (4-butylphenyl)(4-methoxyphenyl)-, 1-oxide CAS No. 31401-36-2

Diazene, (4-butylphenyl)(4-methoxyphenyl)-, 1-oxide

Cat. No.: B13821857
CAS No.: 31401-36-2
M. Wt: 284.35 g/mol
InChI Key: BZRVTWXLAZABOC-UHFFFAOYSA-N
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Description

4’-Butyl-4-methoxyazoxybenzene is an organic compound with the molecular formula C17H20N2O2. It is a member of the azoxybenzene family, characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Butyl-4-methoxyazoxybenzene typically involves the reaction of 4-butylaniline with 4-methoxybenzene diazonium salt. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as copper powder. The reaction proceeds through the formation of an intermediate azo compound, which is subsequently oxidized to form the azoxy compound .

Industrial Production Methods

Industrial production of 4’-Butyl-4-methoxyazoxybenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4’-Butyl-4-methoxyazoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Butyl-4-methoxyazoxybenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Butyl-4-methoxyazoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to form reactive intermediates and interact with nucleophiles in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Butyl-4’-methoxyazobenzene: Similar structure but with an azo group instead of an azoxy group.

    4-Butyl-4’-nitroazoxybenzene: Contains a nitro group in place of the methoxy group.

    4-Butyl-4’-hydroxyazoxybenzene: Features a hydroxy group instead of a methoxy group.

Uniqueness

The presence of both butyl and methoxy groups enhances its solubility and stability, making it a valuable compound for various research and industrial purposes .

Properties

CAS No.

31401-36-2

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

(4-butylphenyl)imino-(4-methoxyphenyl)-oxidoazanium

InChI

InChI=1S/C17H20N2O2/c1-3-4-5-14-6-8-15(9-7-14)18-19(20)16-10-12-17(21-2)13-11-16/h6-13H,3-5H2,1-2H3

InChI Key

BZRVTWXLAZABOC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-]

Origin of Product

United States

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